molecular formula C19H16N4OS B11515790 1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No.: B11515790
M. Wt: 348.4 g/mol
InChI Key: KLMLBDOMNGIKIL-UHFFFAOYSA-N
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Description

1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is an organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine and thiazole moieties. Similar compounds include:

    Zolpidem: Used as a sedative and hypnotic drug.

    Saripidem: An anxiolytic drug.

    Zolimidine: An antiulcer drug.

These compounds share the imidazo[1,2-a]pyridine core but differ in their additional functional groups, leading to varied biological activities and therapeutic applications.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

1-[3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone

InChI

InChI=1S/C19H16N4OS/c1-12-18(23-9-4-3-8-17(23)20-12)16-11-25-19(22-16)21-15-7-5-6-14(10-15)13(2)24/h3-11H,1-2H3,(H,21,22)

InChI Key

KLMLBDOMNGIKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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